Methyl 4-amino-3-(pyridin-3-yl)butanoate
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Overview
Description
Methyl 4-amino-3-(pyridin-3-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a pyridine ring, an amino group, and a butanoate ester group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyridin-3-yl)butanoate typically involves the reaction of 4-aminopyridine with methyl 3-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-amino-3-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-amino-3-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)5-9(6-11)8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3 |
InChI Key |
XPSXDSMNYDNZPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CN=CC=C1 |
Origin of Product |
United States |
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